molecular formula C21H20N4O2S B2398216 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897478-73-8

4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2398216
CAS No.: 897478-73-8
M. Wt: 392.48
InChI Key: NHNQJHGXEIVESA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with an ethoxy group at the 4-position, linked via a piperazine-carbonyl bridge to a benzonitrile moiety. Its structure combines a planar aromatic heterocycle (benzothiazole) with a flexible piperazine spacer, enabling diverse interactions in biological or material science contexts. The benzonitrile group may enhance solubility and serve as a hydrogen-bond acceptor, a feature observed in benzonitrile-containing anticancer agents () .

Properties

IUPAC Name

4-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-17-4-3-5-18-19(17)23-21(28-18)25-12-10-24(11-13-25)20(26)16-8-6-15(14-22)7-9-16/h3-9H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNQJHGXEIVESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The 4-ethoxy-1,3-benzothiazole scaffold is typically constructed via cyclocondensation of 2-aminothiophenol derivatives with carboxylic acid equivalents. A representative procedure involves:

  • Ethoxy Introduction :

    • 2-Amino-4-ethoxyphenol is treated with thiourea in the presence of hydrochloric acid, yielding 4-ethoxy-1,3-benzothiazol-2-amine.
    • Reaction Conditions : Reflux in ethanol (78°C, 6–8 hours), achieving >85% yield.
  • Bromination at C-2 :

    • The 2-amino group is replaced with bromine using phosphorus oxybromide (POBr₃) in dichloromethane (25°C, 2 hours), producing 2-bromo-4-ethoxy-1,3-benzothiazole.

Piperazine Coupling

The brominated benzothiazole undergoes nucleophilic aromatic substitution (SNAr) with piperazine :

  • Protocol :
    • 2-Bromo-4-ethoxy-1,3-benzothiazole (1 eq) and piperazine (2.5 eq) are refluxed in N-methylpyrrolidone (NMP) at 120°C for 12 hours.
    • Workup : The mixture is diluted with heptane, and the aqueous layer is separated. Anion exchange resin (Duolite A7) is employed to remove excess piperazine, yielding 4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine (72% yield).

Acylation with 4-Cyanobenzoyl Chloride

The final step involves coupling the piperazine-benzothiazole intermediate with 4-cyanobenzoyl chloride:

Acyl Chloride Preparation

  • 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (40°C, 3 hours), yielding 4-cyanobenzoyl chloride (95% conversion).

Amide Bond Formation

  • Reaction :
    • 4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine (1 eq) and 4-cyanobenzoyl chloride (1.1 eq) are stirred in NMP at 0–15°C under nitrogen.
    • Triethylamine (1.5 eq) is added dropwise to neutralize HCl.
    • After 18 hours at 25°C, the mixture is cooled to 5°C to precipitate the product.

Purification and Crystallization

  • Solvent Exchange : Acetonitrile is used for azeotropic drying (68°C, 700 mbar) to reduce water content (<1% KF).
  • Crystallization : The crude product is dissolved in acetone and slowly cooled to 5°C, yielding this compound as a pale-yellow solid (75% yield, >99% HPLC purity).

Analytical Characterization

Critical quality attributes are verified via:

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.12 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45 (d, 1H, benzothiazole-H), 6.95 (d, 1H, benzothiazole-H), 4.15 (q, 2H, OCH₂CH₃), 3.75–3.60 (m, 8H, piperazine-H), 1.40 (t, 3H, OCH₂CH₃).
HPLC Retention time: 6.8 min (C18 column, acetonitrile/water 70:30).
MS (ESI+) m/z 408.2 [M+H]⁺ (calc. 408.1).

Process Optimization Challenges

Regioselectivity in Benzothiazole Formation

Over-alkylation during piperazine coupling is mitigated by:

  • Using NMP as a polar aprotic solvent to enhance SNAr reactivity.
  • Maintaining a 2.5:1 molar ratio of piperazine to bromobenzothiazole to suppress di-substitution.

Moisture Sensitivity

The acyl chloride intermediate is highly moisture-sensitive. Protocols mandate:

  • Inert Atmosphere : Reactions conducted under nitrogen with molecular sieves.
  • Azeotropic Drying : Acetonitrile distills residual water, ensuring anhydrous conditions during crystallization.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-boronopiperazine and 2-chloro-4-ethoxybenzothiazole has been explored but suffers from low yields (∼50%) due to steric hindrance.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin allows stepwise acylation and benzothiazole coupling, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including those with piperazine moieties, exhibit significant antimicrobial properties. A study synthesized a series of piperazine-substituted benzothiazoles and evaluated their activity against Mycobacterium tuberculosis. The results showed that certain derivatives displayed potent antitubercular activity, suggesting that compounds like 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile may contribute to the development of new antitubercular agents .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with various enzymes and growth factors involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to inhibit telomerase and topoisomerase, which are critical in cancer cell proliferation . This positions this compound as a candidate for further research in cancer therapeutics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of benzothiazole derivatives is crucial for optimizing their therapeutic efficacy. Various studies have focused on modifying the piperazine and benzothiazole components to enhance biological activity while minimizing toxicity. For example, modifications in the carbonyl group or the ethoxy substituent can significantly impact the compound's solubility and bioavailability, which are essential factors for drug development .

Case Study on Antitubercular Activity

A notable case study involved synthesizing a series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Among these, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.008 μM against Mycobacterium tuberculosis H37Ra, showcasing its potential as a lead compound for further development . This case highlights the importance of structural modifications in enhancing the biological activity of similar compounds.

Observational Research Frameworks

Observational research methodologies have been employed to assess the efficacy of benzothiazole derivatives in clinical settings. Such frameworks allow researchers to gather comprehensive data on patient responses to treatments involving these compounds, providing insights into their therapeutic potential and areas for improvement .

Data Table: Summary of Key Findings

Application AreaCompound ActivityReference
AntimicrobialPotent against Mycobacterium tuberculosis
AnticancerInhibits key enzymes involved in cancer
SAR StudiesModifications enhance solubility/bioavailability

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring is

Biological Activity

The compound 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 320.42 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzothiazole core.
  • Coupling reactions to attach the piperazine and carbonyl groups.
  • Purification through crystallization or chromatography methods.

Antimycobacterial Activity

Research has indicated that derivatives of piperazine, including those related to this compound, exhibit significant antitubercular activity. For instance, studies have shown that compounds with similar structural features demonstrate effective inhibition against Mycobacterium tuberculosis with minimal cytotoxicity. A related study reported an MIC (Minimum Inhibitory Concentration) as low as 0.008 μM for certain derivatives, suggesting strong potential for therapeutic applications in tuberculosis treatment .

Antitumor Activity

Compounds containing benzothiazole and piperazine structures have been investigated for their antitumor properties. The structural diversity allows for modulation of pharmacological effects through various substitutions. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

The anti-inflammatory potential of similar benzothiazole derivatives has also been explored. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various cell models, indicating their possible use in treating inflammatory diseases.

Case Studies

  • Antitubercular Evaluation : A study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds with simple alkyl side chains exhibited favorable aqueous solubility and low cytotoxicity, highlighting the importance of structural modifications in enhancing drug efficacy .
  • Antitumor Effects : Another investigation focused on the structure-activity relationship (SAR) of benzothiazole-piperazine hybrids against various cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity against breast and lung cancer cells .

Data Table: Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
Antitubercular8h0.008 μM
AntitumorBenzothiazole-Piperazine HybridVaries (up to 10 μM)
Anti-inflammatoryBenzothiazole DerivativeIC50 = 75 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share partial structural motifs with the target molecule:

Compound Name Key Structural Features Biological/Material Applications Reference
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile Benzonitrile + triazole + chlorophenyl Anticancer (MCF-7, MDA-MB-231 cells)
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile Benzonitrile + pyrazole + bromine Intermediate for supramolecular chemistry
Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,4-dihydronaphthyridine-3-carboxylate Benzothiazole + piperazine + naphthyridine Antiviral (HIV-1 TAR RNA binding)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole + piperazine + acetamide Anticancer (structure-activity studies)
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Benzonitrile + triazole + phenyl Click chemistry applications

Key Observations :

  • Benzonitrile-triazole derivatives (e.g., ) highlight the role of nitrile groups in enhancing cellular uptake and binding specificity.
Pharmacological and Functional Comparisons
  • Anticancer Activity : Compounds like 1c () show IC₅₀ values of <10 µM against breast cancer cell lines, attributed to the benzonitrile-triazole scaffold’s ability to disrupt microtubule assembly . The target compound’s benzothiazole moiety may similarly intercalate DNA or inhibit kinases.
  • Antioxidant Potential: Quinazoline-benzoxazole hybrids () exhibit radical scavenging activity (EC₅₀ ~20–50 µM), suggesting that benzothiazole derivatives with electron-rich groups (e.g., ethoxy) could mimic this behavior .
  • Material Science : Benzonitrile derivatives in are used in OLEDs due to their electron-withdrawing properties, implying possible optoelectronic applications for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a two-step process:

Step 1 : React 4-ethoxy-1,3-benzothiazole-2-carbonyl chloride with piperazine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.

Step 2 : Couple the resulting piperazine intermediate with 4-cyanobenzoyl chloride.

  • Characterization : Use ¹H/¹³C NMR to confirm the integration of the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) and the benzonitrile aromatic protons (δ ~7.6–8.0 ppm). High-Resolution Mass Spectrometry (HRMS) should verify the molecular ion peak (e.g., m/z calculated for C₂₂H₂₁N₅O₂S: 427.14) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., PARP-1/2 inhibition, given structural similarities to KU-0059436/AZD2281 in ). Use a fluorescence-based NAD⁺ depletion assay with recombinant PARP enzymes.
  • Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., olaparib). Cross-validate activity using cellular assays (e.g., viability tests in BRCA1-deficient cell lines) .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

  • Methodology :

  • Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry.
  • Stability : Conduct accelerated stability studies (e.g., 24-hour incubation at 37°C in PBS) analyzed via HPLC to detect degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodology :

  • Reaction Optimization : Use design of experiments (DoE) to vary solvents (e.g., DMF vs. THF), temperatures (50–80°C), and catalysts (e.g., DMAP for acyl transfer).
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or switch to preparative HPLC for polar intermediates .

Q. What structure-activity relationship (SAR) insights exist for modifying the ethoxy-benzothiazole moiety?

  • Key Modifications :

  • Replace the ethoxy group with methoxy or trifluoromethoxy to evaluate electronic effects on enzyme binding.
  • Substitute the benzothiazole core with thiadiazole (as in ) to assess heterocycle specificity.
    • Data Analysis : Correlate changes in IC₅₀ (PARP inhibition) with computational docking scores (e.g., AutoDock Vina) targeting the PARP NAD⁺-binding site .

Q. How can conflicting bioactivity data between enzyme and cellular assays be resolved?

  • Troubleshooting :

  • Verify compound permeability using Caco-2 monolayer assays or P-glycoprotein inhibition studies.
  • Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan) .

Q. What advanced techniques validate the compound’s target engagement in cellular models?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Monitor PARP-1 melting temperature shifts in lysates treated with the compound.
  • Immunofluorescence : Detect PARylation inhibition in H2O₂-stressed cells using anti-PAR antibodies .

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